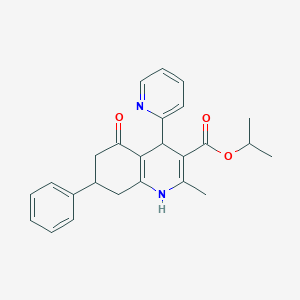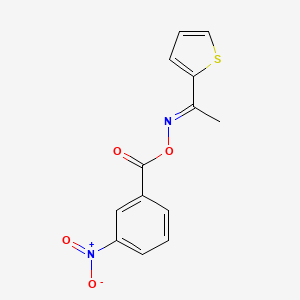![molecular formula C14H14N8O3 B11096263 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11096263.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(4-メトキシフェニル)メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジドは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、オキサジアゾール環、トリアゾール環、およびメトキシフェニル基を含む独自の構造が特徴です。
2. 製法
合成経路と反応条件
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(4-メトキシフェニル)メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジドの合成は、通常、複数の段階を伴います。
オキサジアゾール環の形成: オキサジアゾール環は、適切な前駆体を酸性または塩基性条件下で環化させることで合成できます。
トリアゾール環の形成: トリアゾール環は、しばしば、アジドとアルキン間の1,3-双極子環状付加反応によって形成されます。
カップリング反応: メトキシフェニル基およびその他の置換基は、鈴木カップリングまたはヘックカップリングなどのカップリング反応によって導入されます。
ヒドラジドの形成: カルボヒドラジド部分は、通常、ヒドラジンとエステルまたは酸塩化物を反応させることによって導入されます。
工業的生産方法
この化合物の工業的生産は、収率を最大化し、コストを最小限に抑えるために、上記の合成経路を最適化することを伴う可能性があります。これには、連続フローリアクター、高度な触媒、およびその他のプロセス集約技術の使用が含まれます。
3. 化学反応解析
反応の種類
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(4-メトキシフェニル)メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジドは、以下を含む様々な種類の化学反応を起こします。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、アミンまたは他の還元された生成物の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、および過酸化水素などがあります。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、および触媒水素化などの還元剤がしばしば使用されます。
置換: ハロゲン、アルキル化剤、および求核剤などの試薬は、置換反応で一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究の応用
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(4-メトキシフェニル)メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジドは、いくつかの科学研究の応用があります。
医薬品化学: この化合物のユニークな構造は、特に抗菌剤、抗癌剤、または抗炎症剤として、創薬の候補物質としての可能性があります。
材料科学: 金属やその他の材料と安定な錯体を形成する能力は、特定の特性を持つ新素材の開発に役立ちます。
生物学研究: この化合物は、様々な生物学的アッセイや研究においてプローブまたは試薬として使用できます。
工業的用途: その反応性と安定性は、触媒作用や重合などの工業プロセスでの使用に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The methoxyphenyl group and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling.
Hydrazide Formation: The carbohydrazide moiety is typically introduced through the reaction of hydrazine with an ester or acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.
化学反応の分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学的研究の応用
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its ability to form stable complexes with metals and other materials makes it useful in the development of new materials with specific properties.
Biological Research: The compound can be used as a probe or reagent in various biological assays and studies.
Industrial Applications: Its reactivity and stability make it suitable for use in industrial processes, such as catalysis and polymerization.
作用機序
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(4-メトキシフェニル)メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジドの作用機序は、その特定の用途によって異なります。
医薬品化学: この化合物は、酵素や受容体などの特定の分子標的と相互作用して、その治療効果を発揮する可能性があります。これには、酵素活性の阻害、受容体シグナル伝達のモジュレーション、またはその他のメカニズムが含まれます。
材料科学: この化合物が金属やその他の材料と安定な錯体を形成する能力は、材料科学におけるその特性と応用に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(4-クロロフェニル)メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジド
- 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(4-ニトロフェニル)メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジド
独自性
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(4-メトキシフェニル)メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジドは、メトキシフェニル基の存在によりユニークです。この基は、その化学反応性と生物活性を影響を与える可能性があります。この構造的特徴は、異なる置換基を持つ類似の化合物と比較して、薬剤候補または機能性材料としての可能性を高める可能性があります。
類似化合物との比較
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or functional material compared to similar compounds with different substituents.
特性
分子式 |
C14H14N8O3 |
|---|---|
分子量 |
342.31 g/mol |
IUPAC名 |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O3/c1-8-11(22(21-17-8)13-12(15)19-25-20-13)14(23)18-16-7-9-3-5-10(24-2)6-4-9/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+ |
InChIキー |
KOVYCSLGSRYKED-FRKPEAEDSA-N |
異性体SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)OC |
正規SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B11096191.png)
![2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)

![2-(Furan-2-yl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11096220.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-({4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B11096221.png)
![N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11096224.png)
![N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11096229.png)
![[(2-{[2-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B11096232.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096233.png)


![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11096247.png)
![1,1'-Decane-1,10-diylbis[3-(2-methoxyphenyl)urea]](/img/structure/B11096253.png)
![2-bromo-4-nitro-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11096254.png)
